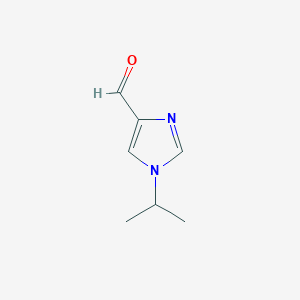

1-Isopropyl-1H-imidazole-4-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-6(2)9-3-7(4-10)8-5-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQKHMVLXOBENG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-isopropyl-1H-imidazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthetic pathways leading to 1-isopropyl-1H-imidazole-4-carbaldehyde, a heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. The document emphasizes not only the procedural steps but also the underlying chemical principles, causality behind experimental choices, and robust characterization methods. The primary focus is on a reliable two-step synthetic route involving N-alkylation of imidazole followed by a regioselective Vilsmeier-Haack formylation. This guide is structured to serve as a practical and educational resource, grounded in authoritative references and validated protocols.

Introduction: The Significance of Substituted Imidazole Aldehydes

The imidazole nucleus is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic pharmaceuticals.[1] Specifically, 1,4-disubstituted imidazole-carbaldehydes are versatile intermediates, serving as precursors for a wide array of more complex molecules through modifications of the aldehyde functional group.[2][3] this compound, with its specific N-isopropyl substitution, offers a unique combination of steric and electronic properties that can be exploited in the design of novel therapeutic agents, particularly in the development of enzyme inhibitors and receptor antagonists.[4][5] This guide provides a detailed, field-proven methodology for its synthesis, empowering researchers to confidently produce this valuable compound.

Retrosynthetic Analysis and Strategy Selection

The synthesis of this compound can be approached from two primary retrosynthetic pathways. The choice of strategy is critical and depends on the availability of starting materials, reaction scalability, and control over regioselectivity.

Caption: Retrosynthetic analysis of the target molecule.

-

Strategy 1 (Recommended): N-Alkylation followed by C-Formylation. This approach begins with the readily available imidazole, which is first N-alkylated to introduce the isopropyl group. The resulting 1-isopropyl-1H-imidazole is then subjected to a formylation reaction. This route is generally preferred due to the high efficiency and regioselectivity of the Vilsmeier-Haack formylation on N-substituted imidazoles.

-

Strategy 2 (Alternative): C-Formylation followed by N-Alkylation. This pathway involves the initial synthesis of 1H-imidazole-4-carbaldehyde, followed by N-alkylation. While feasible, this route can be complicated by the presence of the reactive aldehyde group during the alkylation step and potential regioselectivity issues, yielding a mixture of N1 and N3 alkylated products if the imidazole tautomerism is not properly controlled.

This guide will focus on the more robust and reliable Strategy 1 .

Recommended Synthetic Workflow: A Two-Step Approach

This section details the recommended pathway, providing both the theoretical basis and a practical, step-by-step protocol for each stage.

Part A: Synthesis of 1-isopropyl-1H-imidazole

The initial step involves the nucleophilic substitution reaction where the imidazole anion attacks an isopropyl halide. The choice of base and solvent is critical for achieving high yield and preventing side reactions.

Expertise & Causality: Sodium hydride (NaH) is an excellent choice of base for this transformation. As a non-nucleophilic, strong base, it irreversibly deprotonates the imidazole N-H, generating the imidazolide anion in situ. This strong nucleophile can then efficiently displace the halide from the isopropylating agent. Anhydrous N,N-dimethylformamide (DMF) is the solvent of choice due to its polar aprotic nature, which effectively solvates the sodium cation and promotes the SN2 reaction, while its high boiling point allows for heating if necessary to drive the reaction to completion.[6][7]

Experimental Protocol: N-Isopropylation of Imidazole

-

Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add imidazole (6.81 g, 100 mmol).

-

Solvent Addition: Add 100 mL of anhydrous DMF to the flask. Stir the mixture until the imidazole is fully dissolved.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (4.40 g of a 60% dispersion in mineral oil, 110 mmol) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Activation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become a clear, slightly yellow suspension of the sodium imidazolide.

-

Alkylation: Add 2-iodopropane (12.3 mL, 120 mmol) dropwise to the suspension. An exothermic reaction may be observed.

-

Reaction: Stir the resulting mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting imidazole is consumed.

-

Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Washing: Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-isopropyl-1H-imidazole as a colorless oil.

| Parameter | Value |

| Typical Yield | 80-90% |

| Purity (by GC) | >98% |

| Appearance | Colorless Oil |

Part B: Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[8][9] It involves an electrophilic aromatic substitution using the "Vilsmeier reagent," a chloromethyleniminium salt, which is generated in situ from a substituted amide (DMF) and an activating agent (phosphorus oxychloride, POCl₃).[10][11]

Mechanism and Rationale: The reaction begins with the formation of the electrophilic Vilsmeier reagent (chloroiminium ion) from DMF and POCl₃. The electron-rich 1-isopropyl-1H-imidazole then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The substitution occurs preferentially at the C4/C5 position due to the electronic activation by the ring nitrogens. Subsequent hydrolysis during aqueous workup converts the resulting iminium salt intermediate into the final aldehyde product.

Sources

- 1. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1H-Imidazole-4-carbaldehyde | CAS#:3034-50-2 | Chemsrc [chemsrc.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 11. jk-sci.com [jk-sci.com]

An In-Depth Technical Guide to 1-isopropyl-1H-imidazole-4-carbaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-isopropyl-1H-imidazole-4-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and organic synthesis. While specific literature on this particular derivative is nascent, this document consolidates its core identifiers, proposes a robust synthetic pathway based on established chemical principles, presents predicted spectroscopic data for its characterization, and explores its potential applications by drawing parallels with the well-documented utility of the imidazole-4-carbaldehyde scaffold.

Core Identifiers and Chemical Properties

This compound is a derivative of imidazole, an aromatic five-membered heterocycle containing two nitrogen atoms. The presence of an isopropyl group at the N-1 position and a formyl (aldehyde) group at the C-4 position defines its unique structure and reactivity. The isopropyl group, in particular, enhances the molecule's lipophilicity, which can be a critical parameter in modulating the pharmacokinetic properties of drug candidates.

| Identifier | Value | Source |

| CAS Number | 194366-34-2 | [1] |

| Molecular Formula | C₇H₁₀N₂O | [1] |

| Molecular Weight | 138.17 g/mol | |

| IUPAC Name | 1-(propan-2-yl)-1H-imidazole-4-carbaldehyde | N/A |

Synthesis and Purification

While specific literature detailing the synthesis of this compound is not extensively published, a highly plausible and efficient method is the Vilsmeier-Haack formylation of 1-isopropyl-1H-imidazole. This reaction is a classic and reliable method for introducing a formyl group onto electron-rich aromatic rings.[2] An alternative, though potentially lower-yielding, approach involves the lithiation of the imidazole ring followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[3]

Proposed Synthetic Protocol: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the in-situ formation of a Vilsmeier reagent (a substituted chloroiminium ion) from a formamide (like DMF) and phosphorus oxychloride (POCl₃).[4] This electrophilic reagent then attacks the electron-rich imidazole ring, leading to formylation.

Reaction Scheme:

Caption: Proposed Vilsmeier-Haack synthesis workflow.

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the cooled DMF with continuous stirring. Maintain the temperature below 5°C. After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Formylation: Dissolve 1-isopropyl-1H-imidazole (1 equivalent) in a minimal amount of DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.

-

Reaction Progression: After the addition, gradually warm the reaction mixture to 60-70°C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.

-

Extraction: Extract the product from the aqueous layer using an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.[5]

Spectroscopic Profile (Predicted)

As experimental spectra for this compound are not widely available, the following data are predicted based on the analysis of its functional groups and comparison with analogous structures, such as 1H-imidazole-4-carbaldehyde.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. Spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Predicted ¹H NMR Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.7 - 9.9 | Singlet | - |

| Imidazole H-5 | 7.9 - 8.1 | Singlet | - |

| Imidazole H-2 | 7.6 - 7.8 | Singlet | - |

| Isopropyl CH | 4.4 - 4.7 | Septet | ~6.8 |

| Isopropyl CH₃ | 1.4 - 1.6 | Doublet | ~6.8 |

Predicted ¹³C NMR Data:

| Carbon | Chemical Shift (δ, ppm) |

| Aldehyde C=O | 184 - 186 |

| Imidazole C-2 | 139 - 141 |

| Imidazole C-5 | 135 - 137 |

| Imidazole C-4 | 129 - 131 |

| Isopropyl CH | 49 - 51 |

| Isopropyl CH₃ | 22 - 24 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups within a molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3100 - 3150 | C-H stretch (aromatic) |

| 2950 - 3000 | C-H stretch (aliphatic) |

| 2820 - 2850 & 2720 - 2750 | C-H stretch (aldehyde Fermi doublets) |

| 1680 - 1700 | C=O stretch (aldehyde) |

| 1500 - 1600 | C=N and C=C stretches (imidazole ring) |

| 1370 - 1390 | C-H bend (isopropyl gem-dimethyl) |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

Predicted Mass Spectrum Data:

| m/z | Interpretation |

| 138 | [M]⁺ (Molecular ion) |

| 123 | [M - CH₃]⁺ |

| 95 | [M - C₃H₇]⁺ |

| 68 | [Imidazole ring fragment]⁺ |

Reactivity and Applications in Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[9][10] The aldehyde functionality at the C-4 position of this compound makes it a versatile synthetic intermediate for the construction of more complex bioactive molecules.[11]

Chemical Reactivity

The aldehyde group is susceptible to a wide range of nucleophilic addition reactions, allowing for the introduction of diverse functional groups.[12] Common transformations include:

-

Reductive Amination: To form various amine derivatives.

-

Wittig Reaction: To generate alkenes.

-

Grignard and Organolithium Reactions: To produce secondary alcohols.

-

Oxidation: To yield the corresponding carboxylic acid.

-

Knoevenagel Condensation: For the synthesis of α,β-unsaturated systems.

Caption: Key reactions of the aldehyde group.

Potential Applications in Medicinal Chemistry

The parent compound, 1H-imidazole-4-carbaldehyde, is a known intermediate in the synthesis of biologically active molecules, including agents for androgen-dependent prostate cancer and antimalarial drugs.[13] The introduction of the N-isopropyl group in this compound can significantly influence the physicochemical properties of its derivatives, such as:

-

Increased Lipophilicity: The isopropyl group enhances the molecule's ability to cross biological membranes.

-

Modified Metabolic Stability: The N-substituent can sterically hinder metabolic enzymes, potentially increasing the half-life of a drug.

-

Altered Receptor Binding: The size and shape of the isopropyl group can influence how a molecule fits into the binding pocket of a target protein.

Given these properties, this compound is a valuable building block for the discovery of novel therapeutics in areas such as:

-

Oncology: As a precursor for enzyme inhibitors or receptor antagonists.[9]

-

Infectious Diseases: For the development of new antifungal and antibacterial agents.[14]

-

Neurological Disorders: As a scaffold for compounds targeting central nervous system receptors.[11]

Safety and Handling

Based on safety data for analogous compounds, this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is expected to be an irritant to the skin, eyes, and respiratory system.

Conclusion

This compound is a promising heterocyclic building block for organic synthesis and drug discovery. While specific experimental data for this compound is limited, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from structurally related molecules. Its unique combination of an aldehyde functional group and an N-isopropyl-substituted imidazole core makes it a valuable tool for medicinal chemists aiming to fine-tune the properties of novel therapeutic agents.

References

-

J&K Scientific. 1-Isopropyl-1H-imidazole-5-carbaldehyde hydrochloride | 183012-99-9. [Link]

-

ResearchGate. Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). [Link]

-

ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.[Link]

- Google Patents. US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)

-

SACTG. 194366-34-2 1H-IMIDAZOLE-4-CARBOXALDEHYDE,1-(ISOPROPYL)-. [Link]

-

PubChem. Imidazole-4-carboxaldehyde. [Link]

- Google Patents. WO2009071584A1 - Process for the preparation of 5-(2-ethyl-dihydro-1h-inden-2-yl)-1h-imidazole and salts thereof.

- Google Patents. EP2050736A1 - Imidazole derivatives, processes for preparing them and their uses.

-

Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. [Link]

- Google Patents. Imidazole synthesis - US3715365A.

- Google Patents.

-

PMC - PubMed Central. Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. [Link]

-

NIST WebBook. 1H-Imidazole-2-carboxaldehyde. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

SIELC Technologies. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. [Link]

-

PMC - PubMed Central. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. [Link]

-

SciSpace. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]

-

MDPI. Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. [Link]

-

TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. [Link]

-

SpectraBase. Imidazole-2-carboxaldehyde - Optional[13C NMR] - Spectrum. [Link]

Sources

- 1. 194366-34-2 1H-IMIDAZOLE-4-CARBOXALDEHYDE,1-(ISOPROPYL)- [chemsigma.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1H-Imidazole-4-carbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Page loading... [guidechem.com]

- 7. Imidazole-4-carboxaldehyde | C4H4N2O | CID 76428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1H-Imidazole-4-carbaldehyde(3034-50-2) 1H NMR spectrum [chemicalbook.com]

- 9. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tsijournals.com [tsijournals.com]

- 11. 1H-Imidazole-4-carbaldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 12. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1H-Imidazole-4-carbaldehyde | 3034-50-2 [chemicalbook.com]

- 14. jk-sci.com [jk-sci.com]

Spectroscopic Data for 1-isopropyl-1H-imidazole-4-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the expected spectroscopic data for the novel compound 1-isopropyl-1H-imidazole-4-carbaldehyde. In the absence of direct experimental spectra for this specific molecule, this document synthesizes foundational spectroscopic principles with data from the parent compound, 1H-imidazole-4-carbaldehyde, and related substituted imidazoles. This predictive approach, grounded in established chemical principles, offers a robust framework for the characterization and verification of this compound in a research and development setting.

The imidazole scaffold is a privileged structure in medicinal chemistry, and understanding the nuanced spectroscopic signatures of its derivatives is paramount for efficient drug discovery and development.[1] This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the expected spectral features.

Molecular Structure and Key Features

This compound possesses a five-membered aromatic imidazole ring, substituted at the N1 position with an isopropyl group and at the C4 position with a carbaldehyde group. The "pyridine-like" N3 atom is basic and readily available for interactions.[1] The interplay of these functional groups dictates the electronic environment of the molecule and, consequently, its spectroscopic characteristics.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

A. Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum will be characterized by distinct signals for the imidazole ring protons, the aldehyde proton, and the protons of the isopropyl group. The predicted chemical shifts are based on data for 1H-imidazole-4-carbaldehyde and the known effects of N-alkylation.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Aldehyde (-CHO) | 9.8 - 10.1 | Singlet | N/A | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |

| Imidazole H-5 | 7.8 - 8.1 | Singlet | N/A | This proton is adjacent to the electron-withdrawing aldehyde group, leading to a downfield shift. |

| Imidazole H-2 | 7.6 - 7.9 | Singlet | N/A | This proton is also on the aromatic imidazole ring. |

| Isopropyl CH | 4.4 - 4.8 | Septet | ~6.8 | The methine proton of the isopropyl group is coupled to the six equivalent methyl protons. |

| Isopropyl CH₃ | 1.4 - 1.6 | Doublet | ~6.8 | The six methyl protons of the isopropyl group are equivalent and are split by the methine proton. |

B. Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide insight into the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromaticity of the imidazole ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aldehyde C=O | 184 - 188 | The carbonyl carbon is significantly deshielded. |

| Imidazole C-4 | 140 - 144 | This carbon is attached to the electron-withdrawing aldehyde group. |

| Imidazole C-2 | 138 - 142 | Aromatic carbon in the imidazole ring. |

| Imidazole C-5 | 128 - 132 | Aromatic carbon in the imidazole ring. |

| Isopropyl CH | 48 - 52 | The methine carbon of the isopropyl group. |

| Isopropyl CH₃ | 22 - 25 | The methyl carbons of the isopropyl group. |

C. Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Apparatus:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Volumetric flasks and pipettes

Reagents:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

Tetramethylsilane (TMS) as an internal standard (0.03% v/v)

Procedure:

-

Accurately weigh the sample and dissolve it in the chosen deuterated solvent in a clean, dry NMR tube.

-

Add TMS as an internal standard.

-

Place the NMR tube into the spectrometer's probe.

-

Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum, which typically requires a longer acquisition time.

-

Process the spectra using appropriate software (Fourier transformation, phase correction, and baseline correction).

-

Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.

Caption: Workflow for NMR spectroscopic analysis.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

A. Predicted IR Spectroscopic Data

The IR spectrum of this compound will exhibit characteristic absorption bands for the aldehyde, the imidazole ring, and the isopropyl group.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| C-H stretch (aromatic) | 3100 - 3150 | Medium | Imidazole ring C-H stretching |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium | Isopropyl group C-H stretching |

| C=O stretch (aldehyde) | 1680 - 1700 | Strong | Carbonyl stretching |

| C=N stretch | 1580 - 1620 | Medium | Imidazole ring C=N stretching |

| C=C stretch | 1450 - 1500 | Medium-Strong | Imidazole ring C=C stretching |

B. Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups in the molecule.

Apparatus:

-

FTIR Spectrometer

-

Sample holder (e.g., KBr pellet press or ATR accessory)

Reagents:

-

This compound sample

-

Potassium bromide (KBr), spectroscopic grade (for pellet method)

Procedure (KBr Pellet Method):

-

Thoroughly grind a small amount of the sample with dry KBr.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Caption: General workflow for FTIR analysis.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

A. Predicted Mass Spectrometry Data

For this compound (C₇H₁₀N₂O), the expected molecular weight is approximately 138.16 g/mol .

Table 4: Predicted Mass Spectrometry Data

| m/z | Predicted Ion | Rationale |

| 138 | [M]⁺ | Molecular ion peak. |

| 123 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl substituent. |

| 110 | [M - CO]⁺ | Loss of carbon monoxide from the aldehyde group. |

| 96 | [M - C₃H₆]⁺ | Loss of propene from the isopropyl group. |

| 69 | [C₃H₃N₂]⁺ | Imidazole ring fragment. |

B. Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Apparatus:

-

Mass Spectrometer (e.g., GC-MS or LC-MS)

Procedure:

-

Introduce the sample into the mass spectrometer via an appropriate inlet system (e.g., direct infusion or chromatographic separation).

-

Ionize the sample using a suitable technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Separate the resulting ions based on their mass-to-charge ratio.

-

Detect the ions and generate a mass spectrum.

-

Analyze the spectrum to identify the molecular ion and characteristic fragment ions.

IV. Conclusion

The predictive spectroscopic data and protocols outlined in this guide provide a robust framework for the synthesis, characterization, and quality control of this compound. By understanding the expected NMR, IR, and MS signatures, researchers can confidently verify the structure and purity of this compound, accelerating its potential application in drug discovery and development programs. The principles discussed herein are broadly applicable to the characterization of other novel imidazole derivatives.

References

-

PubChem. (n.d.). Imidazole-4-carboxaldehyde. Retrieved from [Link]

-

MDPI. (2021). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from [Link]

Sources

Introduction: The Structural Elucidation of a Key Synthetic Intermediate

An In-depth Technical Guide to the Spectroscopic and Mass Spectrometric Analysis of 1-isopropyl-1H-imidazole-4-carbaldehyde

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a functionalized imidazole, it serves as a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents. Its structure, comprising an N-substituted imidazole ring coupled with a reactive aldehyde group, necessitates precise analytical characterization to ensure purity, confirm identity, and understand its chemical behavior.

This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of this compound. As a Senior Application Scientist, the following narrative is structured not as a rigid template, but as a logical workflow for structural verification, moving from the broad strokes of molecular mass to the fine details of atomic connectivity. The protocols and interpretations are grounded in established spectroscopic principles and field-proven insights, ensuring both scientific accuracy and practical utility for researchers and drug development professionals.

Part 1: ¹H and ¹³C NMR Spectroscopy – Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can assemble a detailed map of the molecule's framework and the chemical environment of each atom. For an unsymmetrical molecule like this compound, NMR provides unambiguous evidence of its constitution.

The N-isopropyl substitution is critical as it prevents the proton tautomerism often seen in N-H imidazoles, which can complicate spectra by causing signal broadening or the appearance of multiple species in solution.[1][2] This N-substitution leads to a single, well-defined set of signals, simplifying interpretation.

¹H NMR Spectroscopy: A Proton's Perspective

In ¹H NMR, the chemical shift, multiplicity (splitting pattern), and integration of each signal reveal the electronic environment, the number of neighboring protons, and the relative number of protons, respectively.

Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Assigned Proton | Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehyde-H | Hf | 9.85 | Singlet (s) | - | 1H |

| Imidazole-H2 | Ha | 7.95 | Singlet (s) | - | 1H |

| Imidazole-H5 | Hb | 7.80 | Singlet (s) | - | 1H |

| Isopropyl-CH | Hc | 4.65 | Septet (sept) | ~6.8 | 1H |

| Isopropyl-CH₃ | Hd, He | 1.50 | Doublet (d) | ~6.8 | 6H |

Causality and Interpretation:

-

Aldehyde Proton (Hf, ~9.85 ppm): This proton is the most deshielded in the molecule. Its position far downfield is a direct consequence of the powerful electron-withdrawing effect of the adjacent carbonyl oxygen and the anisotropic effect of the C=O bond. It appears as a singlet as it has no adjacent protons to couple with.[3][4]

-

Imidazole Protons (Ha, Hb, ~7.80-7.95 ppm): These aromatic protons reside in a region typical for heterocyclic systems. The proton at the C2 position (Ha) is generally the most downfield of the ring protons due to the inductive effect of the two adjacent nitrogen atoms.[5] Both appear as singlets because they are separated by a quaternary carbon (C4) and the N1-substituent, preventing vicinal coupling.

-

Isopropyl Methine Proton (Hc, ~4.65 ppm): The septet multiplicity is the classic signature of a CH group coupled to six equivalent protons (two CH₃ groups), as dictated by the n+1 rule (6+1=7). Its chemical shift is influenced by the adjacent electron-withdrawing nitrogen atom of the imidazole ring.[4]

-

Isopropyl Methyl Protons (Hd, He, ~1.50 ppm): The six protons of the two methyl groups are chemically equivalent. They appear as a single doublet because they are all coupled to the single methine proton (n+1 rule: 1+1=2).[4][5]

Figure 1: ¹H NMR structural assignments for this compound.

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy provides complementary information about the carbon framework. Given the lower natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a series of singlets, each corresponding to a unique carbon atom.

Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Assigned Carbon | Label | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | Cf | 186.0 |

| Imidazole C2 | Ca | 142.5 |

| Imidazole C4 | Cc | 140.0 |

| Imidazole C5 | Cb | 129.0 |

| Isopropyl CH | Cd | 51.5 |

| Isopropyl CH₃ | Ce | 23.0 |

Causality and Interpretation:

-

Carbonyl Carbon (Cf, ~186.0 ppm): As with its attached proton, the aldehyde's carbonyl carbon is the most deshielded carbon, appearing far downfield due to the high polarity of the C=O bond.[3][6]

-

Imidazole Carbons (Ca, Cb, Cc, ~129.0-142.5 ppm): These carbons resonate in the aromatic region. The precise assignment can be confirmed with 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation), which would show correlations between these carbons and specific protons. The C4 carbon, attached to the aldehyde, is expected to be significantly downfield.

-

Isopropyl Carbons (Cd, Ce): These aliphatic carbons appear in the upfield region of the spectrum. The methine carbon (Cd) is further downfield than the methyl carbons (Ce) due to its direct attachment to the electronegative nitrogen atom.[5]

Part 2: Mass Spectrometry – Unveiling the Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern upon ionization. Electron Ionization (EI) is a common high-energy method that generates a molecular ion (M⁺•) and a series of characteristic fragment ions.

The molecular formula for this compound is C₇H₁₀N₂O, giving it a monoisotopic mass of 138.08 Da . The mass spectrum is therefore expected to show a molecular ion peak at m/z 138.

Proposed EI Fragmentation Pathway

The fragmentation of the molecular ion is governed by the stability of the resulting cations and neutral losses. For this molecule, key cleavages are expected at the aldehyde and the isopropyl substituent. The imidazole ring itself is relatively stable and less prone to ring-opening fragmentation.[7][8]

Key Predicted Fragment Ions

| m/z Value | Proposed Formula | Description of Loss |

| 138 | [C₇H₁₀N₂O]⁺• | Molecular Ion (M⁺•) |

| 123 | [C₆H₇N₂O]⁺ | Loss of a methyl radical (•CH₃) from the isopropyl group |

| 109 | [C₆H₉N₂]⁺ | Loss of the formyl radical (•CHO) |

| 95 | [C₄H₃N₂O]⁺ | Loss of the isopropyl radical (•C₃H₇) |

Causality and Interpretation:

-

Loss of Methyl (m/z 123): A common fragmentation for isopropyl groups is the loss of a methyl radical to form a more stable secondary carbocation.

-

Loss of Formyl Radical (m/z 109): Alpha-cleavage next to the carbonyl group is a characteristic fragmentation pathway for aldehydes, resulting in the loss of the •CHO radical.[9]

-

Loss of Isopropyl Radical (m/z 95): Cleavage of the N-C bond to the isopropyl group results in the loss of a stable isopropyl radical, leaving a charged imidazole-4-carbaldehyde fragment. This is often a very prominent peak.

Figure 2: Proposed key fragmentation pathways for this compound in EI-MS.

Part 3: Validated Experimental Protocols

To ensure high-quality, reproducible data, adherence to standardized experimental protocols is paramount.

Protocol 1: NMR Sample Preparation and Acquisition

This protocol is designed for standard high-field NMR spectrometers (≥400 MHz).

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry vial. CDCl₃ is a good first choice for general solubility and spectral window.

-

Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically ~4-5 cm).

-

-

Instrument Setup (General):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak).

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

-

¹H Spectrum Acquisition:

-

Set the spectral width to cover the expected range (e.g., 0 to 12 ppm).

-

Use a standard 30° or 45° pulse angle.

-

Set the relaxation delay (d1) to at least 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) to its known value.

-

-

¹³C Spectrum Acquisition:

-

Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire a larger number of scans (e.g., 128 to 1024) due to the lower sensitivity of the ¹³C nucleus.

-

Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Protocol 2: Mass Spectrometry Sample Preparation and Acquisition (GC-MS)

This protocol assumes analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source, suitable for a volatile compound.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

-

-

GC Method:

-

Injector: Set to a temperature sufficient to ensure rapid volatilization (e.g., 250 °C). Use a split injection mode (e.g., 50:1 split ratio) to avoid overloading the column and detector.

-

Column: Use a standard, non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).

-

Oven Program: Start at a low temperature (e.g., 50 °C, hold for 1 min), then ramp at a moderate rate (e.g., 15 °C/min) to a final temperature that ensures elution (e.g., 280 °C, hold for 5 min).

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1.0 mL/min).

-

-

MS Method:

-

Interface Temperature: Set the transfer line temperature to be similar to the final GC oven temperature (e.g., 280 °C) to prevent sample condensation.

-

Ion Source: Use a standard Electron Ionization (EI) source at 70 eV. Set the source temperature to ~230 °C.

-

Mass Analyzer: Scan a mass range that encompasses the expected molecular ion and fragments (e.g., m/z 40-300).

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to identify the peak corresponding to the compound.

-

Extract the mass spectrum from this peak.

-

Identify the molecular ion peak and analyze the major fragment ions to confirm the fragmentation pattern.

-

Part 4: Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. Based on data for imidazole and related aldehydes, this compound should be handled with care.[10][11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly sealed container to prevent moisture and air exposure. For long-term stability, store in a cool, dry place, potentially under an inert atmosphere (e.g., argon or nitrogen).[11]

-

Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

References

- BenchChem. Interpreting Complex NMR Spectra of Substituted Imidazo[4,5-d]imidazoles. Technical Support Center.

- Royal Society of Chemistry. Electronic Supplementary Information (ESI)

- MDPI.

- Fisher Scientific.

- Fisher Scientific.

- Supporting Inform

- ESA-IPB.

- Sigma-Aldrich.

- ACS Publications. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation.

- Angene Chemical.

- CymitQuimica.

- Human Metabolome D

- PubMed.

- CSIR. PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes.

- ResearchGate. The mass spectra of imidazole and 1-methylimidazole.

- PubChem, NIH. Imidazole-4-carboxaldehyde | C4H4N2O | CID 76428.

- SIELC Technologies. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column.

- Guidechem. 1H-Imidazole-4-carbaldehyde CAS 3034-50-2 wiki.

- University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Chemistry LibreTexts.

- BenchChem. Spectroscopic and Synthetic Profile of 1-isopropyl-1H-pyrazole-4-carbaldehyde: A Technical Guide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mmbio.byu.edu [mmbio.byu.edu]

- 11. fishersci.com [fishersci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Solubility of 1-isopropyl-1H-imidazole-4-carbaldehyde in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1-isopropyl-1H-imidazole-4-carbaldehyde, a key building block in modern drug discovery. Designed for researchers, medicinal chemists, and formulation scientists, this document delves into the theoretical underpinnings of its solubility, provides robust experimental protocols for its determination, and explores predictive models to streamline development processes.

Executive Summary: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor physicochemical properties being a primary driver of attrition. Among these, solubility stands as a critical gatekeeper, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy. This compound, with its versatile imidazole core, is a frequent player in the synthesis of novel therapeutics.[1][2] A thorough understanding of its solubility in a range of organic solvents is therefore not merely an academic exercise, but a fundamental prerequisite for efficient process development, formulation design, and successful clinical translation. This guide provides the foundational knowledge and practical methodologies to empower researchers in this essential task.

Theoretical Framework: Predicting Solubility from First Principles

The adage "like dissolves like" serves as a foundational principle in predicting solubility.[3][4] This concept is rooted in the intermolecular forces between the solute (this compound) and the solvent. A molecule's polarity, hydrogen bonding capacity, and molecular size are key determinants of these interactions.[4]

The structure of this compound features a polar imidazole ring with a hydrogen bond acceptor (the aldehyde carbonyl group) and a hydrogen bond donor (the N-H proton of the imidazole ring is absent due to the isopropyl substitution at N1). The isopropyl group introduces a nonpolar aliphatic character. Therefore, its solubility will be highest in polar aprotic solvents that can engage in dipole-dipole interactions and potentially accept hydrogen bonds. Its solubility in nonpolar solvents is expected to be limited, though the presence of the isopropyl group may afford some solubility in less polar environments compared to its unsubstituted counterpart, 1H-imidazole-4-carbaldehyde.

The parent compound, 1H-imidazole-4-carbaldehyde, is known to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[5][6][7][8][9] This provides a strong indication that this compound will also exhibit good solubility in these solvents. The addition of the isopropyl group is likely to enhance its solubility in slightly less polar solvents.

Predictive Models for Solubility Estimation

In the absence of extensive experimental data, computational models offer a valuable tool for estimating solubility.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models correlate a compound's structural features with its physicochemical properties. For imidazole derivatives, these models can be trained on existing solubility data for structurally similar compounds to predict the solubility of new analogues.

Thermodynamic Models (e.g., COSMO-RS)

Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method for predicting the thermodynamic properties of fluids and solutions.[10] It calculates the chemical potential of a solute in a given solvent based on the interaction energies of their molecular surfaces. This ab initio approach can provide reasonably accurate predictions of solubility in a wide range of organic solvents, guiding solvent selection for synthesis, purification, and formulation.

Machine Learning Approaches

Modern drug development increasingly leverages machine learning to predict a variety of molecular properties.[11] By training on large datasets of known drug solubility in different solvents and at various temperatures, machine learning models can learn complex relationships between molecular descriptors and solubility, offering a rapid and cost-effective screening tool.[11]

Experimental Determination of Solubility: A Practical Guide

While predictive models are useful, experimental determination remains the gold standard for accurate solubility data. The following section outlines a robust, step-by-step protocol for determining the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

The Shake-Flask Method: A Validated Protocol

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[4]

Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

For solvents where the solid does not readily settle, centrifugation can be used to achieve clear separation.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Use the calibration curve to determine the concentration of the compound in the diluted sample.

-

Calculate the solubility by taking into account the dilution factor.

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise table for easy comparison across different solvents.

| Solvent | Polarity Index | Solubility (mg/mL) at 25 °C |

| Methanol | 5.1 | To be determined |

| Ethanol | 4.3 | To be determined |

| Acetone | 4.3 | To be determined |

| Ethyl Acetate | 4.4 | To be determined |

| Dichloromethane | 3.1 | To be determined |

| Toluene | 2.4 | To be determined |

| Hexane | 0.1 | To be determined |

Note: Polarity index values are approximate and can vary slightly depending on the scale used.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducible results.

Figure 1: Experimental workflow for the determination of solubility.

Factors Influencing Solubility

Several factors can influence the measured solubility of this compound.

Figure 2: Key factors influencing the solubility of the target compound.

Conclusion and Future Directions

A comprehensive understanding of the solubility of this compound is paramount for its effective utilization in drug discovery and development. This guide has provided a robust framework encompassing theoretical principles, predictive modeling, and detailed experimental protocols. While specific experimental data for this compound is not yet widely published, the methodologies outlined herein provide a clear path to generating this critical information. Future work should focus on the experimental determination of its solubility in a broad range of pharmaceutically relevant solvents and at different temperatures. This data will not only be invaluable for ongoing research but will also serve as a crucial dataset for the development and refinement of more accurate predictive models for this important class of molecules.

References

-

Experiment: Solubility of Organic & Inorganic Compounds. 3

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. 4

-

Solubility experimental methods.pptx. Slideshare. 12

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. 13

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. 14

-

Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. PubMed Central.

-

Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. MDPI.

-

Imidazole - Solubility of Things.

-

1H-Imidazole-4-carbaldehyde | 3034-50-2. ChemicalBook.

-

Newly synthetized imidazole derivatives – structure, spectroscopy and reactivity investigated by combination of experimental and computational approaches. ResearchGate.

-

What is the synthesis route of 1H-Imidazole-4-carbaldehyde?. Guidechem.

-

Technical Guide: Physicochemical Properties of 1-isopropyl-1H-pyrazole-4-carbaldehyde. Benchchem.

-

Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. National Institutes of Health.

-

1H-Imidazole-2-carboxaldehyde. Organic Syntheses Procedure.

-

Imidazole-4-carboxaldehyde | C4H4N2O. PubChem.

-

Imidazole-4-carboxaldehyde, 97% 1 g. Thermo Scientific Chemicals.

-

1-Isopropyl-1H-imidazole-2-carbaldehyde | 53332-64-2. Biosynth.

-

1H-Imidazole-4-carbaldehyde synthesis. ChemicalBook.

-

1H-Imidazole-4-carbaldehyde CAS#: 3034-50-2. ChemicalBook.

-

1H-Imidazole-4-carbaldehyde | CAS#:3034-50-2. Chemsrc.

-

1H-Imidazole-4-carbaldehyde 3034-50-2 wiki. Guidechem.

-

CAS 288-32-4 Imidazole. Alfa Chemistry.

-

3034-50-2, Imidazole-4-carboxaldehyde Formula. ECHEMI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. chem.ws [chem.ws]

- 4. m.youtube.com [m.youtube.com]

- 5. 1H-Imidazole-4-carbaldehyde | 3034-50-2 [chemicalbook.com]

- 6. Imidazole-4-carboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. 1H-Imidazole-4-carbaldehyde CAS#: 3034-50-2 [m.chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. echemi.com [echemi.com]

- 10. mdpi.com [mdpi.com]

- 11. Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. solubility experimental methods.pptx [slideshare.net]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. www1.udel.edu [www1.udel.edu]

Unveiling the Potential of 1-isopropyl-1H-imidazole-4-carbaldehyde: A Technical Guide for Drug Discovery Professionals

Foreword: Navigating the Landscape of Imidazole-Based Drug Discovery

The imidazole nucleus represents a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in the design of novel therapeutic agents.[1] This technical guide focuses on a specific, yet under-explored derivative: 1-isopropyl-1H-imidazole-4-carbaldehyde . While direct and extensive biological data for this particular molecule are nascent, this document aims to provide a comprehensive, in-depth perspective for researchers, scientists, and drug development professionals by synthesizing the known biological activities of the parent imidazole-4-carbaldehyde scaffold, exploring the potential influence of the N-isopropyl substitution, and outlining methodologies for its synthesis and evaluation. Our objective is to illuminate the potential of this compound and provide a robust framework for its future investigation.

The Molecule: Structure, Properties, and Synthetic Considerations

Chemical Identity and Physicochemical Profile

This compound is a derivative of imidazole characterized by an isopropyl group at the 1-position and a carbaldehyde (formyl) group at the 4-position of the imidazole ring.

| Property | Value | Source |

| Molecular Formula | C7H10N2O | Inferred |

| Molecular Weight | 138.17 g/mol | Inferred |

| General Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to have moderate solubility in organic solvents | Inferred |

Note: Physicochemical properties are inferred based on the parent compound and general characteristics of similar molecules, as specific experimental data for this compound is not widely published.

The Rationale for Synthesis: The Vilsmeier-Haack Approach

The synthesis of 1-substituted-1H-pyrazole-4-carbaldehydes, a structurally related class of compounds, is often efficiently achieved through the Vilsmeier-Haack reaction.[3] This methodology can be logically extended to the synthesis of their imidazole counterparts. The causality behind this choice of reaction lies in its reliability for formylating electron-rich heterocyclic systems.

Diagram: Conceptual Workflow for Synthesis

Caption: A generalized workflow for the Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis of this compound (Hypothetical Protocol based on Analogs)

This protocol is a representative procedure based on the synthesis of similar 1-substituted imidazole-4-carbaldehydes and should be optimized for this specific substrate.

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), cool dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Reaction: Dissolve 1-isopropyl-1H-imidazole in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.

-

Heating: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of approximately 8.

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

Biological Activity Profile: An Evidence-Based Extrapolation

Direct experimental evidence for the biological activity of this compound is limited in publicly accessible literature. However, a robust understanding of its potential can be constructed by examining the well-documented activities of the imidazole-4-carbaldehyde core and the broader class of imidazole derivatives. The imidazole ring is a versatile scaffold known to interact with various biological targets, and its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5]

Potential as an Anticancer Agent

The imidazole scaffold is a constituent of several approved anticancer drugs.[6] Derivatives of imidazole have been shown to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways.[6] For instance, imidazole-based pyrimidine hybrids have shown potential in treating breast and lung tumors.[3] Furthermore, imidazole-4-carboxamide has been demonstrated to decrease the expression of Axl, PD-L1, and PD-L2, and improve the response to cisplatin in melanoma models.[7] The presence of the carbaldehyde group on the this compound molecule provides a reactive handle for the synthesis of more complex derivatives, such as Schiff bases or other heterocyclic systems, which could be explored for their antiproliferative activities.

Diagram: Potential Anticancer Mechanisms of Imidazole Derivatives

Caption: Imidazole derivatives can exert anticancer effects via multiple pathways.

Prospective Antimicrobial Activity

Imidazole derivatives form the basis of many antifungal and antibacterial agents.[8] Nitroimidazole derivatives, for example, are effective against both Gram-positive and Gram-negative bacteria.[9] The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. The lipophilicity of the molecule, which can be influenced by the N-substituent, is a critical factor in its antimicrobial efficacy. The isopropyl group in this compound increases the lipophilicity compared to the parent 1H-imidazole-4-carbaldehyde, which could potentially enhance its ability to penetrate microbial cell membranes.

| Microbial Target | Potential Mechanism of Action for Imidazole Derivatives |

| Fungi (e.g., Candida albicans) | Inhibition of ergosterol biosynthesis, leading to cell membrane disruption. |

| Gram-positive Bacteria (e.g., Staphylococcus aureus) | Disruption of cell wall synthesis or inhibition of nucleic acid synthesis. |

| Gram-negative Bacteria (e.g., Escherichia coli) | Increased membrane permeability and disruption of cellular processes. |

Anti-inflammatory Potential

Numerous imidazole derivatives have been investigated for their anti-inflammatory properties.[4] The mechanism of action is often linked to the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.[5][10] Some imidazole alkaloids have been shown to inhibit the pro-inflammatory mechanisms of human neutrophils.[11] The development of novel imidazole-based compounds as potent and safer anti-inflammatory agents is an active area of research. The structural features of this compound make it a candidate for further derivatization to explore this therapeutic area.

Future Directions and Conclusion

While the biological activity of this compound remains to be fully elucidated, this technical guide provides a strong rationale for its investigation as a promising scaffold in drug discovery. The known pharmacological profile of the imidazole-4-carbaldehyde core, combined with the modulating effect of the N-isopropyl group, suggests potential applications in oncology, infectious diseases, and inflammatory conditions.

The path forward for researchers is clear:

-

Synthesis and Characterization: The first step is the efficient and scalable synthesis of high-purity this compound, likely via a Vilsmeier-Haack reaction, followed by thorough structural characterization.

-

In Vitro Screening: The compound should be subjected to a battery of in vitro assays to assess its potential anticancer, antimicrobial, and anti-inflammatory activities.

-

Structure-Activity Relationship (SAR) Studies: The carbaldehyde group serves as a versatile anchor point for the synthesis of a library of derivatives. These SAR studies will be crucial in identifying compounds with enhanced potency and selectivity.

-

Mechanism of Action Studies: For any lead compounds identified, in-depth studies to elucidate their mechanism of action at the molecular level will be essential.

References

-

(2025-08-09). Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. ResearchGate. Retrieved from [Link]

-

(2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate. Retrieved from [Link]

-

(Date unavailable). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. NIH. Retrieved from [Link]

-

(2024-06-26). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. MDPI. Retrieved from [Link]

-

(Date unavailable). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. Retrieved from [Link]

-

(Date unavailable). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv. Retrieved from [Link]

-

(2025-08-07). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. Retrieved from [Link]

-

(Date unavailable). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PubMed Central. Retrieved from [Link]

-

(2019-02-03). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. ResearchGate. Retrieved from [Link]

-

(Date unavailable). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. PMC. Retrieved from [Link]

-

(Date unavailable). Metabolites with Anti-Inflammatory Activities Isolated from the Mangrove Endophytic Fungus Dothiorella sp. ZJQQYZ-1. MDPI. Retrieved from [Link]

- (Date unavailable). Imidazole carboxylates. Google Patents.

-

(2022-10-17). Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico. MDPI. Retrieved from [Link]

-

(2022-03-09). Synthesis, characterization, In-Silico studies, and anti-inflammatory activity of Novel Imidazole-5(4H)-Ones. Neliti. Retrieved from [Link]

-

(2024-10-04). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. PMC. Retrieved from [Link]

- (Date unavailable). Imidazole derivatives, processes for preparing them and their uses. Google Patents.

-

(Date unavailable). Imidazoles as potential anticancer agents. PubMed Central. Retrieved from [Link]

- (Date unavailable). Imidazole compounds for the treatment of neurodegenerative disorders. Google Patents.

-

(2025-11-01). The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma. ResearchGate. Retrieved from [Link]

- (Date unavailable). Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates. Google Patents.

-

(Date unavailable). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions. Retrieved from [Link]

-

(2025-05-30). Synthesis of Non-steroidal Anti-Inflammatory Compounds to Promote Wound Healing. Rutgers University. Retrieved from [Link]

-

(2020-12-09). Imidazole Derivatives and their Antibacterial Activity - a Mini-Review. Semantic Scholar. Retrieved from [Link]

-

(Date unavailable). Imidazole alkaloids inhibit the pro-inflammatory mechanisms of human neutrophil and exhibit anti-inflammatory properties in vivo. PubMed. Retrieved from [Link]

- (Date unavailable). Imidazole derivatives having therapeutical activity, the process for their preparation and pharmaceutical compositions containing them. Google Patents.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Metabolites with Anti-Inflammatory Activities Isolated from the Mangrove Endophytic Fungus Dothiorella sp. ZJQQYZ-1 [mdpi.com]

- 3. Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rutgers University Office of Research logo [techfinder.rutgers.edu]

- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nano-ntp.com [nano-ntp.com]

- 9. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. media.neliti.com [media.neliti.com]

- 11. Imidazole alkaloids inhibit the pro-inflammatory mechanisms of human neutrophil and exhibit anti-inflammatory properties in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Versatility and Therapeutic Potential of Substituted Imidazole-4-carbaldehydes: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active molecules.[1] Its unique electronic properties, capacity for hydrogen bonding, and synthetic tractability make it a privileged scaffold in the design of novel therapeutics. Among the vast landscape of imidazole-containing compounds, substituted imidazole-4-carbaldehydes have emerged as a particularly versatile and valuable class of intermediates. The aldehyde functional group at the 4-position serves as a reactive handle, enabling a diverse array of chemical transformations to generate libraries of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, chemical transformations, and therapeutic applications of substituted imidazole-4-carbaldehydes, offering insights for researchers engaged in drug discovery and development.

Synthesis of the Imidazole-4-carbaldehyde Core: Key Methodologies

The efficient construction of the substituted imidazole-4-carbaldehyde scaffold is the first critical step in harnessing its potential. Several synthetic strategies have been developed, each with its own advantages and substrate scope.

Vilsmeier-Haack Formylation of Imidazoles

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic compounds, including imidazoles.[2][3] The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the formylating agent.[2]

The mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent), which is then attacked by the electron-rich imidazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[4] The regioselectivity of the Vilsmeier-Haack reaction on the imidazole ring can be influenced by the nature of the substituent at the N-1 position.

Experimental Protocol: Vilsmeier-Haack Formylation of an N-Substituted Imidazole

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (e.g., nitrogen or argon), cool phosphorus oxychloride (POCl₃, 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF, 5-10 volumes) to 0°C with an ice bath.

-

Vilsmeier Reagent Formation: Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Addition of Imidazole: Dissolve the N-substituted imidazole (1.0 equivalent) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice.

-

Hydrolysis and Neutralization: Stir the aqueous mixture until the hydrolysis of the intermediate is complete. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-substituted imidazole-4-carbaldehyde.

Metalation and Formylation

Directed ortho-metalation (DoM) is another powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. For imidazoles, the choice of a suitable protecting group at the N-1 position is crucial to direct the metalation to the desired position. Subsequent quenching of the resulting organometallic intermediate with a formylating agent provides the imidazole-4-carbaldehyde.

A common approach involves the use of a removable directing group on the imidazole nitrogen. The imidazole is first deprotonated with a strong base, such as n-butyllithium, at a low temperature, followed by the addition of a formylating agent like DMF.

Experimental Protocol: Synthesis of 1H-Imidazole-4-carbaldehyde via Metalation [5]

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 4-bromo-1H-imidazole (1.0 equivalent) in dry tetrahydrofuran (THF).

-

Grignard Formation: Cool the solution to 0°C and add a 2 M solution of isopropylmagnesium chloride (i-PrMgCl) in THF (1.1 equivalents) dropwise over 5 minutes. Stir the resulting clear solution at 0°C for an additional 10 minutes.

-

Lithiation: Add a 2.5 M solution of n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) dropwise, ensuring the temperature remains below 20°C. Stir the mixture at this temperature for 30 minutes.

-

Formylation: Add dry N,N-dimethylformamide (DMF, 1.5 equivalents) to the reaction mixture.

-

Quenching and Work-up: Allow the mixture to warm to room temperature over 30 minutes and then quench with water.

-

Extraction: Separate the phases and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, dry, and concentrate. Purify the crude product by chromatography to yield 1H-imidazole-4-carbaldehyde.

Chemical Transformations of the Carbaldehyde Moiety: Building Molecular Diversity

The aldehyde group of substituted imidazole-4-carbaldehydes is a versatile functional handle for the synthesis of a wide range of derivatives. Standard aldehyde chemistry can be readily applied to introduce new pharmacophores and modulate the physicochemical and biological properties of the parent molecule.

Reductive Amination

Reductive amination is a robust and widely used method for the formation of C-N bonds.[6][7] It involves the reaction of the imidazole-4-carbaldehyde with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[6][7] A variety of reducing agents can be employed, with sodium borohydride and its derivatives, such as sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN), being common choices.[7][8]

Figure 1: General workflow for the reductive amination of imidazole-4-carbaldehyde.

Experimental Protocol: Reductive Amination of Imidazole-4-carbaldehyde [9]

-